![molecular formula C14H20ClNO2 B1529441 tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate CAS No. 1461708-76-8](/img/structure/B1529441.png)
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is a chemical compound with a molecular weight of 269.77 . Its IUPAC name is "tert-butyl 2- (4-chlorophenyl)-1-methylethylcarbamate" .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” is "1S/C14H20ClNO2/c1-10 (16-13 (17)18-14 (2,3)4)9-11-5-7-12 (15)8-6-11/h5-8,10H,9H2,1-4H3, (H,16,17)" . This provides a detailed description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
In organic synthesis, tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate derivatives serve as important intermediates. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines leads to the preparation of compounds like tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate. This process exemplifies the role of carbamate derivatives in facilitating complex chemical transformations, highlighting their importance in the synthesis of enantioenriched products (Storgaard & Ellman, 2009).
Crystallography and Molecular Interactions
Carbamate derivatives also play a significant role in crystallography and the study of molecular interactions. The analysis of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This study underscores the utility of carbamate derivatives in understanding the fundamentals of molecular assemblies and the role of hydrogen bonding in crystal packing (Das et al., 2016).
Materials Science
In materials science, carbamate derivatives contribute to the development of electrochromic materials and sensors. For instance, benzothiazole-modified carbazole derivatives with tert-butyl groups have been synthesized and used to detect volatile acid vapors. The presence of tert-butyl groups significantly influences the gel formation and emission properties of these materials, demonstrating the impact of carbamate derivatives on the development of functional materials for sensing applications (Sun et al., 2015).
Zukünftige Richtungen
As “tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate” and similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds , future research could focus on exploring new synthesis methods and applications for these compounds. Additionally, further studies could investigate the biological activities of these compounds, potentially leading to the development of new drugs or treatments.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10(16-13(17)18-14(2,3)4)9-11-5-7-12(15)8-6-11/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDDMYXAPKGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




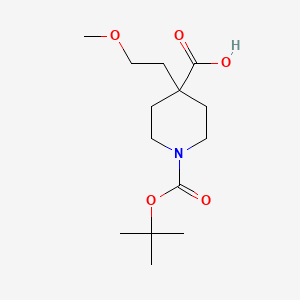
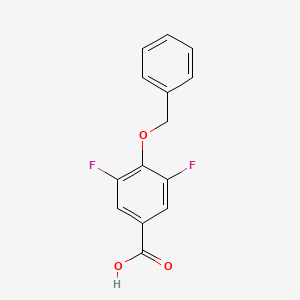
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
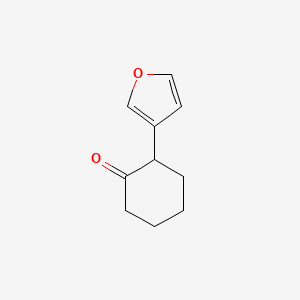
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)
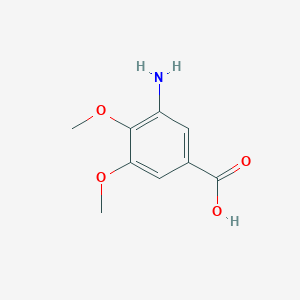
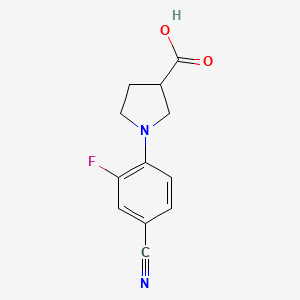
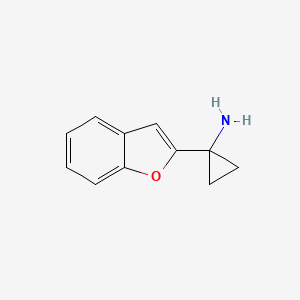
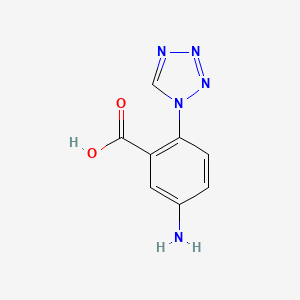
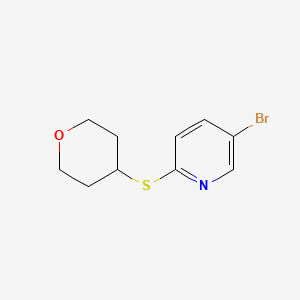
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)